molecular formula C18H18N2O4 B14939164 N-(3-hydroxyphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(3-hydroxyphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14939164
M. Wt: 326.3 g/mol
InChI Key: KQCLLNFYRQLHNQ-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with hydroxyphenyl and methoxyphenyl groups, making it an interesting subject for studies in organic chemistry and pharmacology.

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H18N2O4/c1-24-16-7-3-5-14(10-16)20-11-12(8-17(20)22)18(23)19-13-4-2-6-15(21)9-13/h2-7,9-10,12,21H,8,11H2,1H3,(H,19,23)

InChI Key

KQCLLNFYRQLHNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Substitution Reactions: The hydroxyphenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, often using reagents like carbodiimides to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and catalyst use, are crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-(3-hydroxyphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl and methoxyphenyl groups can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, modulating their activity. The pyrrolidine ring may also play a role in stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-hydroxyphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern and the presence of both hydroxy and methoxy groups on the aromatic rings. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

N-(3-hydroxyphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antioxidant and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C16H17N O4
  • CAS Number : 91891-24-6
  • Molecular Weight : 299.31 g/mol

The structure features a pyrrolidine ring with substituents that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the hydroxy and methoxy groups is believed to enhance its binding affinity and modulate its pharmacological effects. Specifically, the compound may exert its effects through:

  • Inhibition of Enzymatic Activity : The oxopyrrolidine structure allows for potential inhibition of key enzymes involved in metabolic pathways.
  • Antioxidant Activity : The hydroxyl group can donate electrons, thus neutralizing free radicals and reducing oxidative stress.
  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, derivatives containing similar functional groups have shown effective radical scavenging capabilities using methods like DPPH assays .

Anticancer Effects

Studies have demonstrated that related compounds possess cytotoxic effects against various cancer cell lines. For example, in vitro tests have shown that certain derivatives can inhibit the growth of glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cells . The mechanism may involve:

  • Cell Cycle Arrest : Inducing G1 or G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Activating caspases leading to programmed cell death.

Case Studies

  • Study on Antioxidant Activity
    • A study evaluated the antioxidant properties of a related compound using the DPPH method, revealing a significant reduction in radical concentration compared to controls. This suggests potential therapeutic applications in oxidative stress-related diseases.
  • Anticancer Activity Evaluation
    • In a comparative study, various derivatives were tested against human cancer cell lines. The results indicated that compounds with similar structural motifs had IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Data Table: Biological Activity Overview

Activity TypeMethodologyKey Findings
AntioxidantDPPH Radical ScavengingSignificant reduction in DPPH radical concentration
AnticancerMTT AssayCytotoxicity against U-87 and MDA-MB-231 cell lines
Enzyme InhibitionEnzymatic AssaysPotential inhibition of key metabolic enzymes

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